Cas no 1936297-43-6 (1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde)

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-1621341
- 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde
- 1936297-43-6
- Cyclopentanecarboxaldehyde, 1-(hydroxymethyl)-2-methyl-
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- インチ: 1S/C8H14O2/c1-7-3-2-4-8(7,5-9)6-10/h5,7,10H,2-4,6H2,1H3
- InChIKey: MXVMYKCQTRUHHN-UHFFFAOYSA-N
- ほほえんだ: OCC1(C=O)CCCC1C
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.074±0.06 g/cm3(Predicted)
- ふってん: 222.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 15.05±0.10(Predicted)
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621341-5.0g |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1621341-0.05g |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1621341-0.1g |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1621341-1000mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 1000mg |
$1272.0 | 2023-09-22 | ||
Enamine | EN300-1621341-100mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 100mg |
$1119.0 | 2023-09-22 | ||
Enamine | EN300-1621341-5000mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 5000mg |
$3687.0 | 2023-09-22 | ||
Enamine | EN300-1621341-500mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 500mg |
$1221.0 | 2023-09-22 | ||
Enamine | EN300-1621341-50mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 50mg |
$1068.0 | 2023-09-22 | ||
Enamine | EN300-1621341-2500mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 2500mg |
$2492.0 | 2023-09-22 | ||
Enamine | EN300-1621341-250mg |
1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde |
1936297-43-6 | 250mg |
$1170.0 | 2023-09-22 |
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehydeに関する追加情報
Introduction to 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 1936297-43-6)
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde, identified by its CAS number 1936297-43-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentane core substituted with a hydroxymethyl and an aldehyde group, has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The presence of both functional groups makes it a versatile intermediate, capable of undergoing a variety of chemical transformations that are invaluable in the synthesis of more complex molecules.
The aldehyde group at the 1-position of the cyclopentane ring is particularly noteworthy, as aldehydes are well-known for their reactivity in forming Schiff bases, participating in condensation reactions, and serving as precursors for carboxylic acids through oxidation. This reactivity is further enhanced by the hydroxymethyl group at the 1-position, which introduces additional possibilities for nucleophilic addition reactions and etherification processes. The 2-methyl substitution on the cyclopentane ring adds another layer of complexity, influencing the electronic properties and steric environment of the molecule, thereby affecting its reactivity and potential biological activity.
Recent advancements in the field of medicinal chemistry have highlighted the importance of cyclopentane derivatives due to their prevalence in natural products and their potential as pharmacophores. For instance, studies have demonstrated that cyclopentane rings can enhance binding affinity to biological targets by optimizing spatial orientation and hydrophobic interactions. The compound 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde exemplifies this trend, offering a scaffold that can be modified to target specific therapeutic areas.
In particular, the hydroxymethyl group provides a site for further functionalization, allowing chemists to introduce additional substituents that could modulate pharmacokinetic properties or enhance binding interactions. This flexibility makes it an attractive building block for designing novel compounds with tailored biological activities. For example, researchers have explored derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The aldehyde functionality, being highly reactive, can be used to form covalent bonds with nucleophiles in biological systems, which could be exploited for drug delivery or targeted therapy applications.
The synthesis of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde has been optimized through various methodologies to ensure high yield and purity. One common approach involves the reduction of a corresponding ketone or ester followed by selective functional group manipulation. Advances in catalytic hydrogenation techniques have enabled more efficient and selective transformations, reducing unwanted side reactions and improving overall synthetic efficiency. Additionally, modern spectroscopic techniques such as NMR and mass spectrometry have facilitated precise structural elucidation and purity assessment.
The compound's potential applications extend beyond pharmaceuticals into materials science and agrochemicals. For instance, its structural motif can be incorporated into polymers to enhance mechanical properties or into ligands for metal-organic frameworks (MOFs). In agrochemicals, derivatives of this compound have shown promise as intermediates for developing novel pesticides or herbicides due to their ability to interact with biological targets in unique ways.
From a computational chemistry perspective, 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde has been studied using density functional theory (DFT) to predict its electronic structure and reactivity. These studies have provided insights into how different substituents affect the molecule's energy landscape and stability. Such computational insights are crucial for guiding experimental efforts and designing more effective synthetic routes.
The growing interest in green chemistry has also influenced research on this compound. Efforts are underway to develop sustainable synthetic protocols that minimize waste and reduce environmental impact. For example, biocatalytic approaches using enzymes have been explored as alternative methods for introducing functional groups without harsh chemical conditions.
In conclusion,1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 1936297-43-6) represents a valuable intermediate with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features—combining an aldehyde group with a hydroxymethyl substituent on a methylated cyclopentane ring—make it a versatile building block for designing novel compounds with tailored biological activities. As research continues to uncover new synthetic methodologies and applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and materials.
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